molecular formula C10H8LiN3O3 B2819204 Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate CAS No. 2228951-97-9

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate

Cat. No.: B2819204
CAS No.: 2228951-97-9
M. Wt: 225.13
InChI Key: BECBEUUZNIEWIS-UHFFFAOYSA-M
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Description

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate is a chemical compound that combines lithium with a phenoxyacetate group substituted with a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the 1,2,4-triazole ring is particularly noteworthy, as this moiety is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate typically involves the reaction of 2-[3-(1,2,4-triazol-4-yl)phenoxy]acetic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The phenoxyacetate group can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: The compound is investigated for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate: shares similarities with other triazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the lithium ion with the 1,2,4-triazole-substituted phenoxyacetate group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications. The presence of the lithium ion may enhance the stability and solubility of the compound, while the 1,2,4-triazole ring contributes to its biological activity.

Properties

IUPAC Name

lithium;2-[3-(1,2,4-triazol-4-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3.Li/c14-10(15)5-16-9-3-1-2-8(4-9)13-6-11-12-7-13;/h1-4,6-7H,5H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECBEUUZNIEWIS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC(=C1)OCC(=O)[O-])N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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